molecular formula C22H23NO5 B2960920 (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 859664-50-9

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2960920
CAS RN: 859664-50-9
M. Wt: 381.428
InChI Key: QGBIMGAPWAPGLR-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been identified to possess significant anticancer properties . They can act as inhibitors for various cancer cell lines, making them potential candidates for anticancer drugs . The structure of benzofuran allows for the attachment of different functional groups, which can be optimized for targeting specific types of cancer cells.

Antimicrobial Properties

These compounds exhibit antibacterial and antifungal activities , which are crucial in the development of new antibiotics to combat resistant strains of bacteria and fungi . The mechanism of action often involves the disruption of microbial cell wall synthesis or protein function.

Antioxidant Effects

Benzofuran derivatives can act as antioxidants , protecting cells from oxidative stress that can lead to chronic diseases such as diabetes and heart disease . Their ability to neutralize free radicals makes them valuable in the formulation of health supplements and protective agents.

Antiviral Agents

Research has shown that benzofuran compounds can have anti-viral activities , including against the hepatitis C virus . This opens up possibilities for these compounds to be developed into antiviral medications, especially for viruses that currently have limited treatment options.

Kinase Inhibition

Kinases are enzymes that play a vital role in the signaling pathways of cells. Benzofuran derivatives have been found to inhibit kinase activity, which is beneficial in treating diseases like cancer and inflammatory conditions where kinase activity is dysregulated .

Agricultural Applications

In agriculture, benzofuran derivatives can be used as growth promoters and protectants against pests and diseases . Their chemical properties allow them to be effective in small quantities, reducing the environmental impact compared to traditional agricultural chemicals.

Fluorescence Sensing

Benzofuran derivatives can be engineered to act as fluorescence sensors . They can be used in biological research to detect the presence of specific ions or molecules, aiding in the study of cellular processes .

Pharmaceutical Development

The diverse biological activities of benzofuran derivatives make them excellent lead compounds in drug discovery and development . Their modifiable structure allows for the synthesis of a wide range of pharmaceuticals tailored to treat various diseases.

properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-18-7-5-6-14(21(18)27-2)12-19-20(25)15-8-9-17(24)16(22(15)28-19)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBIMGAPWAPGLR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.